molecular formula C9H8ClF3N2O B13418066 N-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)propionamide

N-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)propionamide

Cat. No.: B13418066
M. Wt: 252.62 g/mol
InChI Key: VRALVVUZNUGNPW-UHFFFAOYSA-N
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Description

N-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)propionamide is a chemical compound characterized by the presence of a chloro, trifluoromethyl, and pyridinyl group attached to a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, which can be performed using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, often utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Mechanism of Action

The mechanism of action of N-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)propionamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields .

Properties

Molecular Formula

C9H8ClF3N2O

Molecular Weight

252.62 g/mol

IUPAC Name

N-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]propanamide

InChI

InChI=1S/C9H8ClF3N2O/c1-2-7(16)15-5-3-6(9(11,12)13)8(10)14-4-5/h3-4H,2H2,1H3,(H,15,16)

InChI Key

VRALVVUZNUGNPW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=C(N=C1)Cl)C(F)(F)F

Origin of Product

United States

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